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Theaflavine;(-)-Theaflavin -

Theaflavine;(-)-Theaflavin

Catalog Number: EVT-15262824
CAS Number:
Molecular Formula: C29H24O12
Molecular Weight: 564.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Theaflavine;(-)-Theaflavin is a natural product found in Camellia sinensis with data available.
Synthesis Analysis

The synthesis of theaflavin can occur naturally through the oxidation of catechins in tea leaves or via synthetic methods in laboratory settings.

Natural Synthesis: In black tea production, enzymes such as polyphenol oxidase and peroxidase catalyze the condensation of catechins like epicatechin and epigallocatechin to form various theaflavins .

Synthetic Methods: Recent advancements have focused on improving synthetic routes due to challenges such as low yields and complex reaction conditions associated with traditional methods. One notable method involves using a catalyst that comprises metal nanoparticles anchored to an inorganic material in an aqueous solution containing catechins. This approach has shown promise in enhancing yield and simplifying purification processes .

Technical Details

  • Catalysts: Metal nanoparticles (average diameter between 0.5 nm to 100 nm) are utilized to facilitate the reaction.
  • Conditions: The synthesis typically occurs in aqueous solutions at controlled temperatures to optimize enzyme activity and product formation.
Molecular Structure Analysis

The molecular structure of theaflavin consists of a complex arrangement of hydroxyl groups and aromatic rings that contribute to its antioxidant properties.

Structure Data

  • IUPAC Name: 3,4,5-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl]-6H-benzoannulen-6-one
  • CAS Number: 4670-05-7
  • Molecular Weight: 564.49 g/mol
  • Melting Point: 237–240 °C (decomposes) .

The structure features multiple hydroxyl groups that enhance its solubility and reactivity, making it a potent antioxidant.

Chemical Reactions Analysis

Theaflavin participates in various chemical reactions primarily due to its phenolic hydroxyl groups.

Reactions

  1. Oxidation: Theaflavin can undergo further oxidation to form other polyphenolic compounds.
  2. Complexation: It can form complexes with metal ions which may enhance its antioxidant activity.
  3. Reactivity with Free Radicals: Theaflavin readily reacts with free radicals, contributing to its role as an antioxidant.

These reactions are critical for its biological activities and potential health benefits.

Mechanism of Action

Theaflavin exhibits its biological effects primarily through its antioxidant mechanism.

Process

  1. Radical Scavenging: The hydroxyl groups in theaflavin donate electrons to free radicals, neutralizing them and preventing cellular damage.
  2. Enzyme Modulation: Theaflavin influences various metabolic pathways by modulating enzyme activities involved in oxidative stress responses.
  3. Anti-inflammatory Effects: It may inhibit pro-inflammatory pathways, contributing to its potential therapeutic effects against chronic diseases .
Physical and Chemical Properties Analysis

The physical and chemical properties of theaflavin are crucial for understanding its behavior in different environments.

Properties

PropertyValue
Density1.777 ± 0.06 g/cm³ (predicted)
SolubilitySlightly soluble in DMSO; soluble in methanol
ColorRed to very dark red
pKa6.65 ± 0.20 (predicted)
Storage Temperature-20 °C

The compound is relatively stable under acidic conditions but may undergo oxidation in alkaline environments .

Applications

Theaflavin has garnered attention for its various scientific applications:

  1. Antioxidant Research: Its ability to scavenge free radicals makes it a subject of study for preventing oxidative stress-related diseases.
  2. Nutraceuticals: Theaflavin is explored as an ingredient in dietary supplements aimed at improving cardiovascular health.
  3. Food Industry: Used as a natural colorant and preservative due to its antioxidant properties.
  4. Pharmaceuticals: Investigated for potential therapeutic effects against cancer and other chronic diseases due to its anti-inflammatory properties .
Biosynthesis Pathways and Enzymatic Formation Mechanisms

Oxidative Dimerization of Catechins: Role of Polyphenol Oxidase and Peroxidase

Theaflavins (TFs) are benzotropolone-containing pigments formed during black tea fermentation through the enzymatic oxidation of catechins. This process is primarily catalyzed by two copper-containing metalloenzymes: polyphenol oxidase (PPO) and peroxidase (POD). PPO initiates the reaction by oxidizing catechins with vicinal dihydroxy or trihydroxy B-rings to their corresponding o-quinones. Specifically, epicatechin (EC, catechol-type) and epigallocatechin (EGC, pyrogallol-type) undergo one-electron oxidation, generating semiquinone radicals. These radicals then undergo stereoselective coupling to form the benzotropolone ring of theaflavin (TF1), releasing a carbon dioxide molecule in the process [1] [2].

POD complements PPO activity by utilizing hydrogen peroxide (H₂O₂) to oxidize catechins. However, POD also degrades nascent theaflavins into thearubigins, particularly under prolonged fermentation. At pH 5.5 (optimal for PPO), H₂O₂ production increases, accelerating TF degradation by POD. Lowering the pH to 4.5 suppresses H₂O₂ generation, thereby preserving theaflavin yields by up to 40% [3]. The enzymatic specificity varies: PPO oxidizes catechol-type catechins (EC, ECG) 11.6× faster than pyrogallol-type catechins (EGC, EGCG), while POD shows less discrimination [9].

Table 1: Enzymatic Roles in Theaflavin Biosynthesis

EnzymeCofactorPrimary FunctionEffect on Theaflavins
Polyphenol Oxidase (PPO)O₂Oxidizes catechins to o-quinonesForms TF precursors
Peroxidase (POD)H₂O₂Oxidizes catechins and TFsDegrades TFs to thearubigins
Tyrosinase (exogenous)O₂Mimics PPO activity80% TF1 yield efficiency

Fermentation Dynamics: Impact of Catechin Substrate Ratios on Theaflavin Yield

Theaflavin formation is highly dependent on the stoichiometric ratios of precursor catechins. Epigallocatechin gallate (EGCG) and epicatechin gallate (ECG) serve as substrates for galloylated theaflavins (TF2A, TF2B, TF3). An EGCG:ECG ratio of 2:1 maximizes TF3 yield, generating 65% higher theaflavins than equimolar ratios. Conversely, imbalances (e.g., excess EGCG) drive polymerization into thearubigins instead of TFs [1] [6].

Exogenous enzymes can redirect catechin flux toward theaflavin synthesis. Tannase from Aspergillus niger hydrolyzes ester bonds in EGCG and ECG, increasing gallic acid availability. This promotes two pathways:

  • Hydrolysis: EGCG → EGC + gallic acid
  • Benzoylation: Gallic acid incorporation into TF1 to form TF2A/TF2B [6].Tannase treatment during fermentation elevates total theaflavins by 1.41%, a 4.7-fold increase over controls [6]. Fermentation parameters further modulate yields:
  • Temperature: 20°C optimal (prevents enzyme denaturation)
  • Time: 2–3 hours (prolongation >4 hours reduces TFs by 58% via POD-mediated degradation) [6].

Table 2: Impact of Catechin Ratios on Theaflavin Profiles

Substrate PairMolar RatioDominant TheaflavinMax Yield (%)
EC : EGC1:1TF182
EC : EGCG1:2TF2B68
ECG : EGC1:1TF2A59
ECG : EGCG1:2TF375

Kinetic Modeling of Theaflavin Formation During Black Tea Processing

Theaflavin kinetics follow a two-phase trajectory: rapid formation (0–40 minutes) and subsequent decline (40–120 minutes). A Michaelis-Menten-based model describes this:

d[TF]/dt = (Vₘₐₓ[S])/(Kₘ + [S]) - k_d[TF]  

Where:

  • Vₘₐₓ = Maximum formation rate (PPO-dependent)
  • Kₘ = Michaelis constant (catechin affinity)
  • k_d = Degradation rate constant (POD-dependent) [3] [7].

PPO inactivation at >30°C reduces Vₘₐₓ by 60%, while POD remains active until 50°C. This thermal divergence explains why "low-temperature fermentation" (20–25°C) preserves TFs [7]. Recombinant enzyme technology addresses variability in native enzymes:

  • CsPPO2 (from Camellia sinensis) immobilized on polyethylene glycol achieves 74.4% activity recovery and 25% higher TF3 yield than soluble enzymes [5].
  • Tyrosinase from mushrooms yields >80% TF1 but <20% TF3 due to poor ECG oxidation [9].

Challenges persist in scalability, including:

  • Enzyme instability during extended reactions
  • Undesired thearubigin byproducts from over-oxidation
  • Cost of recombinant enzyme production [7].

Table 3: Kinetic Parameters in Theaflavin Biosynthesis

ParameterSymbolValueInfluencing Factors
Max formation rateVₘₐₓ0.28 μmol/minPPO activity, temperature
Michaelis constantKₘ1.5 mMCatechin substrate affinity
Degradation ratek_d0.015/minPOD activity, pH, H₂O₂

Properties

Product Name

Theaflavine;(-)-Theaflavin

IUPAC Name

3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one

Molecular Formula

C29H24O12

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)

InChI Key

IPMYMEWFZKHGAX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O

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